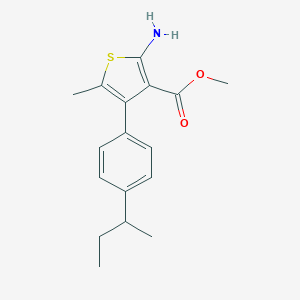

Methyl 2-amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carboxylate

Description

Methyl 2-amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carboxylate is a thiophene-based compound characterized by a methyl ester group at position 3, an amino group at position 2, a methyl substituent at position 5, and a 4-sec-butylphenyl moiety at position 4 of the thiophene ring. This compound has been studied in pharmaceutical and materials science research, though it is currently listed as a discontinued product . Its molecular formula is C₁₇H₂₁NO₂S, with a molecular weight of 303.42 g/mol (calculated from structural analogs in ).

Properties

IUPAC Name |

methyl 2-amino-4-(4-butan-2-ylphenyl)-5-methylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2S/c1-5-10(2)12-6-8-13(9-7-12)14-11(3)21-16(18)15(14)17(19)20-4/h6-10H,5,18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTFBTADWEOWTNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)C2=C(SC(=C2C(=O)OC)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization and Chlorination

The process begins with 3-amino-2-thenoate (1) , which undergoes diazotization using sodium nitrite (NaNO₂) in the presence of toluenesulfonic acid (TsOH·H₂O) and copper(I) chloride (CuCl). This step replaces the amino group with a chlorine atom, yielding methyl 3-chloro-5-(4-sec-butylphenyl)thiophene-2-carboxylate (2) . Key conditions include:

Ring Closure and Functionalization

The chlorinated intermediate (2) is treated with methyl thioglycolate and potassium tert-butoxide in tetrahydrofuran (THF) to induce cyclization. This step forms the thiophene core while introducing the methyl group at position 5. Final aminolysis or hydrolysis adjusts the ester group if needed.

Table 1: Critical Parameters for Diazotization-Cyclization Route

| Step | Reagents/Conditions | Role |

|---|---|---|

| Diazotization | NaNO₂, TsOH·H₂O, CuCl, CH₃CN/H₂O | Converts -NH₂ to -Cl |

| Cyclization | Methyl thioglycolate, t-BuOK, THF | Constructs thiophene ring |

| Workup | CH₂Cl₂ extraction, aqueous purification | Isolates product |

Gewald Reaction-Based Synthesis

The Gewald reaction, a one-pot three-component condensation, offers a streamlined alternative. Source highlights its adaptability for synthesizing 2-aminothiophenes, which can be tailored to incorporate the 4-sec-butylphenyl group.

Reaction Components and Mechanism

-

Ketone : 4-sec-Butylacetophenone introduces the aryl moiety.

-

Cyanoacetate : Methyl cyanoacetate provides the ester and nitrile groups.

-

Sulfur : Acts as a cyclizing agent.

The reaction proceeds via:

Optimization Strategies

Table 2: Gewald Reaction Conditions for Target Compound

| Component | Example | Purpose |

|---|---|---|

| Ketone | 4-sec-Butylacetophenone | Introduces aryl group at position 4 |

| Cyanoacetate | Methyl cyanoacetate | Provides ester and nitrile groups |

| Base | Piperidine | Catalyzes condensation and cyclization |

| Solvent | Ethanol | Facilitates homogeneous mixing |

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison for Methyl 2-Amino-4-(4-sec-Butylphenyl)-5-Methylthiophene-3-Carboxylate

Industrial-Scale Considerations

Source alludes to industrial production via large-scale cyclization, though specifics are proprietary. Key factors include:

-

Catalyst Recycling : Reducing costs in palladium-mediated steps.

-

Waste Management : Neutralizing acidic byproducts from diazotization.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation , reduction , substitution , and nucleophilic addition .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophiles like hydroxide (OH-) or halides (Cl-, Br-) can participate in substitution reactions.

Nucleophilic Addition: Reagents like Grignard reagents (RMgX) can add to the carbonyl group.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Introduction of different functional groups.

Nucleophilic Addition: Formation of alcohols or other addition products.

Scientific Research Applications

Methyl 2-amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential applications in cancer treatment and other therapeutic areas. This article explores its scientific research applications, supported by data tables and documented case studies.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. The compound's structure allows it to interact with microtubules, inhibiting their polymerization, which is crucial for cancer cell division.

Case Study: Microtubule Inhibition

In a study focusing on derivatives of thiophene compounds, it was found that modifications at specific positions (C-5 and C-7) enhanced antiproliferative activity against various cancer cell lines. For instance, certain derivatives showed IC50 values ranging from 2.6 to 18 nM, demonstrating potent inhibition of tubulin polymerization and significant growth inhibition in xenograft models .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies of this compound reveal that the presence of amino and methoxy groups at specific positions on the thiophene ring enhances biological activity. This insight is critical for the design of more effective antitumor agents.

Data Table: Structure-Activity Relationships

| Compound | Position of Substituents | IC50 (nM) | Activity Description |

|---|---|---|---|

| 3a | C-5 Amino | 0.78 | High antiproliferative activity |

| 3c | C-7 Methoxy | 2.6 | Strong tubulin binding |

| 3d | C-5 Amino + C-7 Methoxy | 12 | Enhanced growth inhibition |

Neuroprotective Effects

Emerging studies suggest that this compound may also possess neuroprotective properties. Compounds with similar thiophene structures have been shown to reduce oxidative stress and inflammation in neuronal cells, indicating potential applications in neurodegenerative diseases.

Case Study: Neuroprotective Mechanisms

In vitro studies demonstrated that derivatives could reduce apoptosis in neuronal cell lines under oxidative stress conditions, suggesting a protective effect against neurodegeneration .

Mechanism of Action

The mechanism by which Methyl 2-amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The thiophene ring and its substituents can bind to enzymes or receptors, leading to biological or chemical changes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations in Ester Groups and Phenyl Substituents

The compound’s structural analogs differ primarily in two regions:

- Ester group : Methyl (CH₃) vs. ethyl (C₂H₅) or isopropyl (C₃H₇).

- Phenyl substituents : Position and type of alkyl/aryl groups on the phenyl ring (e.g., sec-butyl, tert-butyl, chloro, fluoro, dimethyl).

Table 1: Key Structural Analogs and Their Properties

*Calculated based on analogs due to lack of direct data.

Physicochemical Properties

- Lipophilicity : Isopropyl esters (e.g., sc-327978 ) exhibit higher lipophilicity than methyl or ethyl esters, impacting bioavailability and membrane permeability.

- Thermal Stability : Methyl esters with electron-withdrawing groups (e.g., chloro in ) show higher boiling points (~402°C) compared to alkyl-substituted analogs.

- Density and Refractive Index : Chloro-substituted derivatives (e.g., ) have higher density (1.325 g/cm³) and refractive indices (1.622), correlating with molecular packing and polarizability.

Biological Activity

Methyl 2-amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carboxylate (CAS Number: 350989-79-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C17H21NO2S

- Molar Mass : 303.42 g/mol

- Purity : Typically ≥95% .

The structure of the compound features a thiophene ring, which is known for its diverse biological activities. The presence of both amino and carboxylate functional groups enhances its potential as a pharmacological agent.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that derivatives of thiophene can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways .

Anti-inflammatory Effects

Thiophene derivatives have been explored for their anti-inflammatory properties. In vitro studies suggest that this compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .

Cytotoxicity and Anticancer Activity

Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, assays conducted on human breast cancer (MCF-7) and lung cancer (A549) cell lines showed that the compound induces apoptosis, potentially through the activation of caspase pathways . The structure-activity relationship (SAR) analysis indicates that modifications in the side chains can enhance or reduce cytotoxicity, highlighting the importance of specific molecular features in determining biological activity .

Case Studies

- Antimicrobial Activity : A study involving a series of thiophene derivatives, including this compound, reported a minimum inhibitory concentration (MIC) as low as 10 µg/mL against E. coli, demonstrating significant bactericidal effects .

- Anti-inflammatory Studies : In vivo models treated with this compound showed reduced edema in paw inflammation tests, suggesting its potential as an anti-inflammatory agent. The compound was administered at doses ranging from 5 to 50 mg/kg, with optimal results observed at 25 mg/kg .

- Cytotoxicity Tests : In a recent study evaluating the anticancer properties of various thiophene derivatives, this compound exhibited IC50 values of 15 µM against MCF-7 cells and 20 µM against A549 cells, indicating promising anticancer activity .

Summary Table of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing methyl 2-amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. A general approach involves reacting a β-keto ester precursor with a substituted phenylacetonitrile derivative in the presence of sulfur and a base (e.g., triethylamine or morpholine) under reflux conditions. For example, analogous thiophene derivatives are synthesized by cyclizing ethyl 2-cyanoacetate derivatives with sulfur in ethanol, followed by purification via column chromatography . Key parameters include controlling reaction temperature (80–120°C) and stoichiometry to avoid side products like polysubstituted thiophenes.

Q. How is the crystal structure of this compound determined, and what software tools are recommended?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation from a solvent like DCM/hexane. Data collection and refinement are performed using the SHELX suite (e.g., SHELXL for refinement and SHELXS for structure solution), which handles anisotropic displacement parameters and hydrogen bonding networks. WinGX provides an integrated environment for data processing and visualization, including ORTEP-III for generating thermal ellipsoid diagrams .

Q. What computational methods are used to predict the physicochemical properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict molecular geometry, electrostatic potential surfaces, and frontier molecular orbitals. Software like Gaussian or ORCA is employed. Hydrophobic parameters (XlogP) and topological polar surface area (TPSA) are calculated using tools like Molinspiration or SwissADME, which are critical for assessing drug-likeness .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the target thiophene derivative?

Design of Experiments (DoE) methodologies, such as response surface modeling, can systematically optimize variables like solvent polarity (e.g., DMF vs. ethanol), catalyst loading (e.g., piperidine), and reaction time. For example, microwave-assisted synthesis reduces reaction time by 50% compared to conventional heating while maintaining yields >85% . Advanced purification techniques, such as preparative HPLC with C18 columns, resolve structurally similar byproducts.

Q. What strategies resolve contradictions in crystallographic data, such as disorder in the sec-butyl group?

High-resolution data (≤0.8 Å) and twinning detection (via PLATON) improve model accuracy. For disordered moieties, PART instructions in SHELXL split occupancy between conformers. Dynamic disorder is addressed using the RIGU restraint to maintain reasonable geometry. Validation tools like ADDSYM in OLEX2 check for missed symmetry .

Q. How is the compound’s stability under varying pH and temperature conditions assessed?

Accelerated stability studies involve incubating the compound in buffers (pH 1–10) at 40–60°C for 4–12 weeks. Degradation products are profiled using LC-MS (e.g., Agilent 6545 Q-TOF) with ESI+ ionization. Kinetic modeling (e.g., Arrhenius equation) predicts shelf life, while DSC/TGA analyzes thermal decomposition pathways .

Q. What in silico approaches predict the compound’s potential biological targets?

Molecular docking (AutoDock Vina) against protein databases (PDB) identifies binding affinities to enzymes like cyclooxygenase-2 (COX-2) or kinases. Pharmacophore modeling (e.g., Phase) aligns structural features with known inhibitors. Machine learning platforms like DeepChem prioritize targets based on similarity to bioactive thiophene derivatives .

Q. How are structure-activity relationships (SARs) investigated for analogs of this compound?

Systematic substitution at the 4-sec-butylphenyl or 5-methyl positions is performed. For example, replacing sec-butyl with cyclohexyl or fluorophenyl groups alters lipophilicity (measured via shake-flask logP). Biological assays (e.g., enzyme inhibition IC50) correlate structural changes with activity. QSAR models using PLS regression quantify contributions of descriptors like molar refractivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.